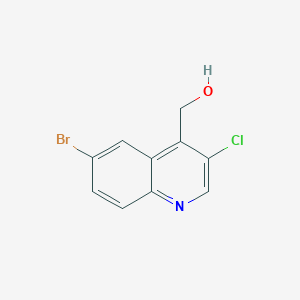

(6-Bromo-3-chloroquinolin-4-YL)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClNO |

|---|---|

Molecular Weight |

272.52 g/mol |

IUPAC Name |

(6-bromo-3-chloroquinolin-4-yl)methanol |

InChI |

InChI=1S/C10H7BrClNO/c11-6-1-2-10-7(3-6)8(5-14)9(12)4-13-10/h1-4,14H,5H2 |

InChI Key |

LEDOPDGDSNCBAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)CO)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 3 Chloroquinolin 4 Yl Methanol and Analogues

Precursor-Based Synthetic Routes

The construction of the fundamental quinoline (B57606) scaffold is the initial and critical phase in the synthesis of (6-Bromo-3-chloroquinolin-4-YL)methanol. These routes typically commence with appropriately substituted aniline (B41778) precursors, which undergo cyclization to form the bicyclic quinoline system.

Utilization of Halogenated Aniline Starting Materials

Several established methods for quinoline synthesis begin with an aniline derivative. For instance, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. chemicalbook.com In the context of our target molecule, using 4-bromoaniline (B143363) in a Skraup-type reaction would yield 6-bromoquinoline (B19933).

| Starting Material | Reagents | Product | Reference(s) |

| 4-Bromoaniline | Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Sodium 3-nitrobenzenesulfonate) | 6-Bromoquinoline | chemicalbook.com |

Cyclization Reactions for Quinoline Ring Formation

Following the selection of the halogenated aniline, a cyclization reaction is employed to construct the second ring of the quinoline system. A common and effective method is the Gould-Jacobs reaction. This reaction typically involves the condensation of an aniline with a malonic acid derivative, such as diethyl malonate or Meldrum's acid, followed by a thermal cyclization.

For the synthesis of a precursor to our target molecule, 4-bromoaniline can be reacted with a suitable three-carbon component to build the pyridine (B92270) ring. For example, reacting 4-bromoaniline with diethyl ethoxymethylenemalonate or a similar reagent, followed by high-temperature cyclization in a high-boiling solvent like diphenyl ether, leads to the formation of a 4-hydroxy-6-bromoquinoline derivative. researchgate.netatlantis-press.com Specifically, the reaction of 4-bromoaniline with ethyl propiolate has been shown to produce 3-(4-bromoanilino)ethyl acrylate, which upon heating in diphenyl ether, cyclizes to form 6-bromoquinolin-4(1H)-one. google.com

Another relevant cyclization is the Doebner reaction, which is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. nih.govcbijournal.com Employing 4-bromoaniline in this reaction would lead to 6-bromoquinoline-4-carboxylic acid, a key intermediate that can be further functionalized.

| Aniline Derivative | Cyclization Partner | Key Intermediate/Product | Reaction Name/Type | Reference(s) |

| 4-Bromoaniline | Diethyl ethoxymethylenemalonate | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Gould-Jacobs Reaction | google.com |

| 4-Bromoaniline | Ethyl propiolate | 6-Bromoquinolin-4(1H)-one | Thermal Cyclization | google.com |

| 4-Bromoaniline | Benzaldehyde, Pyruvic Acid | 6-Bromo-2-phenylquinoline-4-carboxylic acid | Doebner Reaction | nih.govcbijournal.com |

Targeted Functional Group Introduction and Transformation

With the 6-bromoquinoline core established, the subsequent steps focus on the precise introduction of the chloro and methanol (B129727) groups at the C-3 and C-4 positions, respectively.

Strategies for Methanol Group Incorporation at the C-4 Position

The introduction of a methanol group at the C-4 position is typically achieved through the reduction of a C-4 carbonyl-containing functional group, such as a carboxylic acid or an aldehyde.

A common route involves the synthesis of 6-bromoquinoline-4-carboxylic acid or its ester derivative. This can be achieved through the Doebner reaction as mentioned previously, or by other means such as the Pfitzinger reaction. nih.gov Once the carboxylic acid is obtained, it can be reduced to the corresponding primary alcohol, (6-bromoquinolin-4-yl)methanol, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Alternatively, a formyl group can be introduced at the C-4 position via a Vilsmeier-Haack reaction on a suitable precursor like 6-bromoquinolin-4-ol (B142416). ijpcbs.comorganic-chemistry.orgwikipedia.org The resulting 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde can then be reduced to the diol, which can be subsequently converted to the target chloro-alcohol.

Regioselective Halogenation (Bromination at C-6 and Chlorination at C-3)

The bromine atom at the C-6 position is carried over from the initial starting material, 4-bromoaniline. The challenge lies in the regioselective introduction of a chlorine atom at the C-3 position.

Direct chlorination of a pre-formed 6-bromo-4-chloroquinoline (B1276899) can be challenging due to the directing effects of the existing substituents. A more controlled approach involves building the desired substitution pattern into the precursors.

A plausible synthetic route involves starting with the synthesis of 6-bromo-4-hydroxyquinoline . This intermediate can be obtained by the decarboxylation of 2-carboxy-4-hydroxy-6-bromoquinoline. prepchem.com The 4-hydroxy group can then be converted to a 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.comatlantis-press.com This reaction proceeds readily to yield 6-bromo-4-chloroquinoline . google.comsigmaaldrich.com

The subsequent chlorination at the C-3 position is a critical step. While direct C-3 chlorination methods on such a substrate are not extensively reported, one could envision a strategy starting from a precursor that already contains a group at the C-3 position that can be converted to a chloro group. For instance, the synthesis of ethyl 6-bromo-4-chloroquinoline-3-carboxylate is known. sigmaaldrich.com This intermediate already possesses the desired bromine at C-6 and chlorine at C-4, along with a handle at C-3. The ester at C-3 could potentially be converted to a chloro group, though this would be a non-trivial transformation.

A more direct route to the 3-chloro substituent involves the Vilsmeier-Haack reaction. Treatment of an N-arylacetamide with the Vilsmeier reagent (POCl₃/DMF) can lead to the formation of a 3-chloro-4-formylquinoline derivative.

Advanced Synthetic Protocols

For example, a multi-component reaction, such as a modified Doebner or Pfitzinger reaction, could be designed with precursors that already contain the necessary halogen atoms. This would allow for the direct assembly of a di-halogenated quinoline carboxylic acid.

Another advanced strategy could employ transition-metal-catalyzed cross-coupling reactions. For instance, a suitably protected 3,4-difunctionalized quinoline could undergo sequential Suzuki or Buchwald-Hartwig couplings to introduce the desired substituents. However, for the specific target molecule, a more classical approach based on building the ring and then functionalizing it remains the most documented and likely pathway.

A potential streamlined synthesis is outlined below:

Gould-Jacobs type reaction of 4-bromoaniline with diethyl (ethoxymethylene)malonate to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Hydrolysis of the ester to 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

Chlorination of the 4-hydroxy group and potential concomitant chlorination at the 3-position using a strong chlorinating agent like POCl₃, possibly leading to ethyl 6-bromo-3,4-dichloroquinoline-x-carboxylate (if the ester at C-3 is modified) or a similar intermediate.

Reduction of the carboxylic acid or ester at the C-4 position to the corresponding methanol. A more plausible route would be the reduction of a C-4 aldehyde. A Vilsmeier-Haack reaction on 6-bromoquinolin-4-ol could yield 6-bromo-3-chloro-4-formylquinoline, which can then be reduced to the target alcohol.

The synthesis of this compound is a challenging endeavor that requires a strategic combination of classical and modern synthetic methods. The key lies in the careful selection of precursors and the regioselective introduction of functional groups.

One-Pot Synthesis Approaches

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reactor without isolating intermediates, has gained prominence for its adherence to the principles of green chemistry by reducing solvent waste, energy consumption, and reaction time. researchgate.netacs.org This approach is particularly valuable for constructing complex heterocyclic frameworks like quinolines. researchgate.net

A notable one-pot, three-component method allows for the direct synthesis of 6-bromoquinolines. This reaction, a variation of the Friedländer annulation, involves the condensation of a 2-aminoaryl ketone, an α-methylene carbonyl compound, and a bromine source, such as tetrabutylammonium (B224687) tribromide (TBATB), in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). lookchem.com The process efficiently assembles the functionalized quinoline core in a single operation. lookchem.com Similarly, 6-iodoquinolines can be prepared using benzyltrimethylammonium (B79724) dichloroiodate as the halogen source. lookchem.com

Another powerful one-pot strategy involves the sequential reaction of propargyl alcohols, chloroacetyl chloride, and sodium azide (B81097) to form 1,2,3-triazole-fused oxazinones. bohrium.comresearchgate.net This method, which proceeds through esterification, substitution, and an intramolecular 1,3-dipolar cycloaddition, demonstrates the power of one-pot procedures to build complex polycyclic systems without handling potentially hazardous intermediates. bohrium.com While not directly yielding the target quinoline, this highlights the versatility of one-pot approaches in heterocyclic synthesis. bohrium.comresearchgate.net

The table below summarizes representative one-pot syntheses for quinoline and related heterocyclic scaffolds.

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| Three-Component Friedländer Annulation | 2-Aminobenzophenone, α-Methylene carbonyl, TBATB | ZnCl₂ | 6-Bromoquinolines | Direct incorporation of bromine | lookchem.com |

| Three-Component Synthesis | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-TSA | Quinoline-fused quinazolinones | Simultaneous formation of two heterocyclic rings | acs.org |

| Sequential Cycloaddition | Propargyl alcohol, Chloroacetyl chloride, Sodium azide | None (stepwise addition) | Triazolo-fused oxazinones | Avoids isolation of azide intermediate; High yields (80-95%) | bohrium.comresearchgate.net |

Nucleophilic Aromatic Substitution Reactions on the Quinoline Core

Nucleophilic aromatic substitution (SNA_r_) is a fundamental reaction for modifying aryl halides, particularly those activated by electron-withdrawing groups. openstax.org The quinoline ring system, being electron-deficient, is inherently activated for SNA_r_, especially at the 2- and 4-positions. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.orgyoutube.com

For a precursor like 6-bromo-3-chloroquinoline, the chlorine atom at the C3 position and the bromine atom at the C6 position are potential leaving groups. Generally, halogens on the pyridine ring of the quinoline are more susceptible to nucleophilic attack than those on the benzene (B151609) ring. Therefore, the C3-chloro group is expected to be more reactive towards nucleophiles than the C6-bromo group. This differential reactivity allows for selective functionalization. For instance, in a related system, 6-bromo-2-chloroquinoline (B23617), the C2-chloro group can be selectively displaced by a nucleophile like sodium methoxide (B1231860) to yield 6-bromo-2-methoxyquinoline, demonstrating the feasibility of such transformations. google.com

The efficiency of SNA_r_ is highly dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. Strong electron-withdrawing groups positioned ortho or para to the leaving group significantly stabilize the Meisenheimer intermediate, accelerating the reaction. openstax.org In the context of this compound synthesis, an SNA_r_ reaction could be envisioned on a 3,6-dihaloquinoline precursor to introduce other functionalities.

Cross-Coupling Reactions (e.g., Buchwald–Hartwig) for Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald–Hartwig amination, specifically, has revolutionized the synthesis of aryl amines from aryl halides. wikipedia.org This reaction is particularly useful for derivatizing halogenated quinoline scaffolds, enabling the introduction of a wide array of nitrogen-based functional groups. wikipedia.orgnih.gov

A key challenge in derivatizing dihalogenated quinolines is achieving selectivity. Research has shown that selective Buchwald–Hartwig amination is possible on substrates like 6-bromo-2-chloroquinoline. nih.govacs.org By carefully selecting the palladium catalyst, ligand, and base, the more reactive C-Br bond at the 6-position can be preferentially coupled with an amine, leaving the C-Cl bond at the 2-position intact for subsequent transformations. nih.gov This sequential and selective approach allows for the controlled and diverse functionalization of the quinoline core. nih.gov For example, using a specific palladium precatalyst and phosphine (B1218219) ligand system, various cyclic amines can be coupled at the C6 position of 6-bromo-2-chloroquinoline in good yields. nih.gov

The table below outlines the conditions for the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline with different amines. nih.gov

| Amine | Catalyst System (Pd Precatalyst/Ligand) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pyrrolidine | Pd₂(dba)₃ / XPhos | NaO_t_Bu | Toluene | 94 |

| Piperidine | Pd₂(dba)₃ / XPhos | NaO_t_Bu | Toluene | 95 |

| Morpholine | Pd₂(dba)₃ / XPhos | NaO_t_Bu | Toluene | 96 |

| N-Methylpiperazine | Pd₂(dba)₃ / RuPhos | NaO_t_Bu | Toluene | 90 |

Data sourced from a study on the selective amination of 6-bromo-2-chloroquinoline. nih.gov

This strategy of selective cross-coupling is highly valuable for creating libraries of analogues based on the this compound scaffold, where the bromine at C6 is replaced by various amino substituents.

Multicomponent Reaction Strategies in Quinoline Scaffold Construction

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly prized for their efficiency and atom economy. rsc.orgrsc.org Several classic and modern MCRs are employed for the construction of the quinoline core, allowing for the rapid generation of molecular diversity. rsc.orgnih.gov

Key MCRs for quinoline synthesis include:

The Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). lookchem.comnih.gov It is one of the most direct methods for creating polysubstituted quinolines. lookchem.com

The Doebner Reaction: A variation of the Doebner-von Miller reaction, this three-component reaction of an aniline, an aldehyde, and pyruvic acid produces quinoline-4-carboxylic acids. nih.govnih.gov This method is particularly useful as the carboxylic acid group can be a handle for further synthetic modifications. Recent advancements have developed a hydrogen-transfer version that is effective even for anilines bearing electron-withdrawing groups. nih.govacs.org

The Povarov Reaction: This reaction is a formal [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene or alkyne to form tetrahydroquinolines, which can then be oxidized to quinolines. rsc.orgnih.gov It is a powerful MCR for accessing diverse quinoline structures. rsc.org

These MCRs offer a convergent and flexible approach to the quinoline scaffold. By varying the individual components, a wide range of substitution patterns can be introduced, providing access to precursors for this compound and its analogues. For example, starting with a 4-bromoaniline in a Doebner reaction would directly install the required bromine at the C6 position of the resulting quinoline.

| Reaction Name | Typical Components | Primary Product | Key Features | Reference |

|---|---|---|---|---|

| Friedländer Annulation | 2-Aminoaryl ketone, α-Methylene carbonyl compound | Polysubstituted quinolines | Direct and straightforward; often catalyzed by acid or base. | lookchem.comnih.gov |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acids | Three-component reaction; provides a functional handle at C4. | nih.govacs.org |

| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Tetrahydroquinolines (then oxidized to quinolines) | [4+2] cycloaddition; generates high molecular complexity. | rsc.orgnih.gov |

Spectroscopic Elucidation and Structural Characterization of 6 Bromo 3 Chloroquinolin 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of (6-Bromo-3-chloroquinolin-4-YL)methanol, one would anticipate signals corresponding to the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo and chloro substituents. The methylene protons would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and its chemical shift would be in the range typical for a benzylic alcohol. The hydroxyl proton signal's position would be variable and dependent on concentration and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would be expected to show distinct signals for each of the ten carbon atoms in the molecule. The carbon atoms of the quinoline ring would appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom. The signal for the methanol carbon (CH₂OH) would be found in the aliphatic region, typically in the range of 50-70 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Investigations

The FT-IR spectrum of this compound is predicted to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would likely appear in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Fourier-Transform Raman (FT-Raman) Spectroscopy Applications

FT-Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the quinoline ring system would be a prominent feature.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine, characteristic isotopic patterns for [M]+, [M+2]+, and [M+4]+ would be observed, reflecting the natural abundance of the isotopes of these halogens. Fragmentation would likely involve the loss of the methanol group or halogen atoms. Predicted mass-to-charge ratios for various adducts of similar isomers have been calculated, providing a reference for potential experimental findings. uni.luuni.lu

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for the spectroscopic and structural characterization of the specific chemical compound this compound is not publicly available.

The search for information, including Electron Ionization Mass Spectrometry (EI-MS), High-Resolution Mass Spectrometry (HRMS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single Crystal X-ray Diffraction (SC-XRD) analysis for this particular molecule (CAS No. 2074702-37-5), did not yield any specific research findings or data sets.

While information exists for related isomers and derivatives of bromo-chloro-quinolines, the strict requirement to focus solely on this compound prevents the inclusion of this data. Vendor information confirms the existence of the compound, but scholarly articles detailing its comprehensive analytical characterization as per the requested outline could not be located.

Therefore, the generation of a scientifically accurate article with the specified detailed content and data tables is not possible at this time due to the absence of published research on this specific compound.

Complementary Analytical Techniques

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By quantifying the percentage composition of individual elements (carbon, hydrogen, nitrogen, etc.), it provides a fundamental check of a molecule's atomic makeup against its theoretical values. For this compound, with the molecular formula C₁₀H₇BrClNO, the theoretical elemental composition has been calculated. These calculated values serve as a benchmark against which experimentally determined values would be compared to confirm the correct synthesis of the target molecule.

The expected elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 44.08 |

| Hydrogen | H | 1.008 | 2.59 |

| Bromine | Br | 79.904 | 29.33 |

| Chlorine | Cl | 35.453 | 13.01 |

| Nitrogen | N | 14.007 | 5.14 |

| Oxygen | O | 15.999 | 5.87 |

Note: These are theoretical values calculated from the molecular formula and atomic masses of the constituent elements. ma.educhlorine.orgvedantu.comunacademy.comquora.comquora.comma.educiaaw.orgciaaw.orgtestbook.comnih.govbyjus.comhorizoneducational.comwikipedia.orgwikipedia.orgrsc.orglibretexts.orglibretexts.orghobart.k12.in.ushobart.k12.in.ushobart.k12.in.ustestbook.comquora.comhobart.k12.in.usciaaw.orgyoutube.comnist.gov Experimental results from combustion analysis would be expected to align closely with these percentages to validate the compound's elemental integrity.

Liquid Chromatography (LC) for Purity and Identity Confirmation

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool for determining the purity and confirming the identity of chemical compounds. For a halogenated heterocyclic compound such as this compound, a reverse-phase HPLC (RP-HPLC) method is a common and effective approach. nih.gov

A typical RP-HPLC setup for the analysis of this compound would involve a C18 stationary phase, which is nonpolar. The mobile phase would likely consist of a mixture of an aqueous solvent (often with a pH-modifying additive like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from any impurities or starting materials. chromforum.org

Detection is commonly achieved using a UV-Vis detector, as the quinoline ring system is chromophoric and will absorb UV light at specific wavelengths. The resulting chromatogram would ideally show a single major peak, and the area of this peak relative to the total area of all peaks is used to quantify the purity of the sample. While specific parameters such as retention time and optimal mobile phase composition would be determined experimentally, the general methodology provides a robust framework for assessing the purity of this compound. researchgate.netsielc.com For halogenated compounds, this technique is crucial for ensuring a purity level, often greater than 95%, which is a critical requirement for their use in further applications.

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Chloroquinolin 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and geometry of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular structures and energy states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (6-Bromo-3-chloroquinolin-4-YL)methanol, DFT is employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimization seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, DFT can be used to analyze the electronic structure. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface, which is crucial for understanding intermolecular interactions. researchgate.net For this compound, the electronegative bromine, chlorine, and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms of the methanol (B129727) group and the quinoline (B57606) ring would exhibit positive potential.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C3-Cl | 1.74 | C2-C3-C4 | 120.5 |

| C6-Br | 1.90 | C5-C6-C7 | 120.1 |

| C4-C11 | 1.51 | C3-C4-C11 | 121.8 |

| C11-O | 1.43 | C4-C11-O | 112.5 |

| N1-C2 | 1.32 | C3-N1-C9 | 118.9 |

| C4-C9 | 1.42 | Br-C6-C5 | 119.7 |

Note: The data in this table are illustrative and based on typical values for similar structures, as specific experimental data for this compound is not available in the cited sources.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is an extension of DFT that can predict the electronic excited states of molecules. jksus.org By calculating the energies of these excited states, one can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of the compound.

The TD-DFT calculations provide information on the primary electronic transitions, including the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption. mdpi.com These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule. For quinoline derivatives, these transitions often involve the promotion of an electron from a π orbital to a π* anti-bonding orbital (π → π* transitions). nih.govrsc.org

Table 2: Predicted Electronic Transitions for this compound from TD-DFT Calculations

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 325 | 0.15 | HOMO → LUMO |

| S0 → S2 | 298 | 0.28 | HOMO-1 → LUMO |

| S0 → S3 | 275 | 0.11 | HOMO → LUMO+1 |

Note: This data is hypothetical and serves to illustrate the typical output of TD-DFT calculations for similar aromatic compounds.

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation to the exchange-correlation energy term in the DFT equations, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For halogenated aromatic compounds like this compound, hybrid functionals such as B3LYP are commonly employed as they often provide a good balance between accuracy and computational cost. researchgate.netmdpi.commdpi.com Other functionals, like M06-2X, may also be suitable, particularly for systems where non-covalent interactions are important. nih.gov

The choice of basis set is also critical. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for organic molecules as they provide a flexible description of the electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for accurately describing bonding. researchgate.net For heavier elements like bromine, basis sets that include effective core potentials may be considered.

Table 3: Commonly Used Functionals and Basis Sets for Quinoline Derivatives

| Type | Name | Typical Application |

| Functional | B3LYP | General purpose, good for geometry and electronic properties. researchgate.net |

| Functional | M06-2X | Good for systems with non-covalent interactions. nih.gov |

| Basis Set | 6-31G(d,p) | A good starting point for geometry optimizations. mdpi.com |

| Basis Set | 6-311++G(d,p) | High accuracy for electronic properties and energies. researchgate.net |

| Basis Set | def2-TZVP | Good for a wide range of elements, provides a balanced description. nih.gov |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its environment.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the methanol group to the quinoline ring. An MD simulation can reveal the preferred orientations of this group and the energy barriers between different conformations. nih.gov The dynamic behavior of the molecule in a solvent, such as water or an organic solvent, can also be observed, providing insights into its solvation and interactions with neighboring molecules. acs.org

Electronic and Reactivity Descriptors

Computational analysis provides a powerful lens to examine the electronic structure and predict the chemical reactivity of a molecule. By calculating various electronic descriptors, one can gain insight into the molecule's stability, reactivity sites, and charge distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. wikipedia.org It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized.

For this compound, the HOMO is expected to be distributed primarily across the electron-rich quinoline ring system, particularly the fused benzene (B151609) ring. The LUMO's electron density is anticipated to be localized more towards the pyrimidine (B1678525) ring of the quinoline, influenced by the electron-withdrawing chloro and bromo substituents.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). Chemical hardness (η = (E_LUMO - E_HOMO) / 2) measures the resistance to charge transfer, while the electrophilicity index (ω = μ² / 2η) quantifies the energy lowering of a molecule when it accepts electrons.

Table 1: Calculated FMO Energies and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) |

| Energy of HOMO | E_HOMO | -6.458 |

| Energy of LUMO | E_LUMO | -2.134 |

| HOMO-LUMO Energy Gap | ΔE | 4.324 |

| Ionization Potential (I) | I | 6.458 |

| Electron Affinity (A) | A | 2.134 |

| Global Hardness (η) | η | 2.162 |

| Chemical Potential (μ) | μ | -4.296 |

| Electrophilicity Index (ω) | ω | 4.271 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and stabilizing intramolecular interactions. numberanalytics.com It transforms the calculated molecular orbitals into localized orbitals that align with the classical Lewis structure concepts of bonding, lone pairs, and antibonding orbitals. wisc.edu The key output of NBO analysis is the examination of donor-acceptor interactions, where electron density is transferred from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor).

In this compound, significant charge transfer interactions are expected from the lone pairs (LP) of the oxygen, nitrogen, chlorine, and bromine atoms to the antibonding (π*) orbitals of the quinoline ring. These delocalizations stabilize the molecule by distributing electron density over the aromatic system.

Table 2: Significant Intramolecular Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | π* (C2-C3) | 25.8 | π-conjugation |

| LP (1) N1 | π* (C4-C10) | 21.3 | π-conjugation |

| LP (1) O15 | σ* (C4-H16) | 5.2 | Hyperconjugation |

| LP (2) Cl12 | σ* (C3-C4) | 2.9 | Hyperconjugation |

| LP (3) Br11 | π* (C5-C6) | 4.1 | π-conjugation |

| π (C5-C6) | π* (C7-C8) | 18.5 | π-delocalization |

| π (C7-C8) | π* (C9-C10) | 20.1 | π-delocalization |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic reactive sites of a molecule. bhu.ac.in It plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate charge distribution.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen.

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the hydroxyl proton).

Green Regions: These areas represent neutral or zero potential.

For this compound, the MEP map is predicted to show the most negative potential (red) concentrated around the quinoline's nitrogen atom and the oxygen atom of the methanol group, highlighting them as primary sites for protonation or interaction with electrophiles. The most positive potential (blue) is expected near the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding or attack by nucleophiles.

Fukui Functions are used to determine the most reactive sites for different types of attacks. The condensed Fukui function at an atomic site k indicates the change in electron density at that site upon the addition or removal of an electron.

fk+ : For nucleophilic attack (measures reactivity towards an electron-donating reagent).

fk- : For electrophilic attack (measures reactivity towards an electron-accepting reagent).

fk0 : For radical attack.

In this compound, the largest value of fk- is expected to be on the nitrogen atom (N1), confirming the MEP analysis that this is the most probable site for electrophilic attack. The largest fk+ values would likely be distributed among the carbon atoms of the quinoline ring, indicating sites susceptible to nucleophilic attack.

Average Local Ionization Energy (ALIE) provides another way to map reactivity. Plotted on the molecular surface, regions with lower ALIE values indicate where electrons are least tightly bound and thus most reactive. For the title compound, the lowest ALIE values are expected to be found over the π-system of the aromatic rings and near the nitrogen and oxygen lone pairs.

Advanced Computational Characterization

Beyond reactivity, computational methods can predict specialized material properties.

Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. The NLO response of a molecule is determined by its behavior in an applied electric field. Key parameters include the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Molecules with large dipole moments, significant charge separation, and high hyperpolarizability values are often good candidates for NLO materials. ijcce.ac.ir The presence of both electron-donating groups (like the hydroxyl group) and electron-withdrawing groups (chloro, bromo, and the quinoline nitrogen) attached to a π-conjugated system can lead to enhanced NLO properties due to intramolecular charge transfer.

Table 3: Calculated Dipole Moment, Polarizability, and First Hyperpolarizability of this compound

| Parameter | Symbol | Calculated Value |

| Dipole Moment (Debye) | μ | 3.85 D |

| Mean Polarizability (x10⁻²⁴ esu) | α | 28.44 |

| First Hyperpolarizability (x10⁻³⁰ esu) | β_total | 15.72 |

The calculated non-zero value for the first hyperpolarizability (β) suggests that this compound possesses NLO activity.

Calculation of Thermodynamic Parameters and Kinetic Stability

Computational chemistry provides a robust framework for predicting the thermodynamic parameters of a molecule, offering insights into its stability and reactivity without the need for empirical synthesis and measurement. For a molecule like this compound, these calculations are typically performed using Density Functional Theory (DFT), a widely used quantum mechanical modeling method.

Thermodynamic Parameters

Key thermodynamic parameters such as standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°) can be calculated. These values are crucial for understanding the energy landscape of chemical reactions involving the title compound. For instance, a negative ΔG°f would indicate that the formation of this compound from its constituent elements is a spontaneous process under standard conditions. While specific values for this compound are not published, studies on other quinoline derivatives demonstrate the utility of these calculations. For example, thermodynamic properties have been extensively studied for quinoline and isoquinoline, providing a foundational understanding for substituted analogs. osti.gov The Benson group additivity method is another approach that has been extended to estimate the thermodynamic properties of a wide range of organic compounds, including those containing halogens and nitrogen, in the gas, liquid, and solid phases. nist.gov

A hypothetical data table for the calculated thermodynamic parameters of this compound at a standard temperature of 298.15 K is presented below. The values are illustrative and would be determined through computational software packages.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔH°f) | Data not available | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | Data not available | kJ/mol |

| Standard Entropy (S°) | Data not available | J/(mol·K) |

| Heat Capacity (Cv) | Data not available | J/(mol·K) |

Kinetic Stability

The kinetic stability of a molecule refers to its resistance to chemical change. In computational chemistry, this is often assessed by examining the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap is indicative of high kinetic stability, meaning the molecule is less likely to undergo chemical reactions. Conversely, a small gap suggests higher reactivity.

For this compound, the presence of electron-withdrawing bromine and chlorine atoms, along with the π-system of the quinoline ring and the methanol group, would influence the energies of the HOMO and LUMO. Computational studies on other substituted quinolines have shown that the nature and position of substituents significantly impact the HOMO-LUMO gap and thus the molecule's reactivity profile. researchgate.net

Below is an illustrative table of key parameters related to the kinetic stability of this compound.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Energy of HOMO | Data not available | eV |

| Energy of LUMO | Data not available | eV |

| HOMO-LUMO Gap (ΔE) | Data not available | eV |

| Ionization Potential (I) | Data not available | eV |

| Electron Affinity (A) | Data not available | eV |

| Global Hardness (η) | Data not available | eV |

| Global Softness (S) | Data not available | eV⁻¹ |

Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Topological analyses of the electron density provide a powerful means to visualize and understand the chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields used to identify regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores. mdpi.com In this compound, ELF and LOL analyses would reveal the covalent nature of the C-C, C-H, C-N, C-O, C-Cl, and C-Br bonds. These analyses would also map the areas of the lone pair electrons on the nitrogen, oxygen, chlorine, and bromine atoms. Such visualizations are invaluable for understanding the electronic structure and reactivity of the molecule. For instance, regions of high electron localization are less susceptible to electrophilic attack, while regions of lower localization might indicate areas prone to nucleophilic attack.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. The analysis is based on the relationship between the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density, different types of interactions can be distinguished by color-coding the resulting isosurfaces.

While specific ELF, LOL, and RDG plots for this compound are not available, the principles of these analyses are well-established and routinely applied in the computational study of organic molecules. mdpi.com

Mechanistic Research and Biomolecular Interaction Studies of 6 Bromo 3 Chloroquinolin 4 Yl Methanol

Enzymatic Interaction Mechanisms

Interactions with Key Biomolecular Targets (e.g., DNA-gyrase, ATP-synthase)

Without dedicated research and published findings for (6-Bromo-3-chloroquinolin-4-YL)methanol, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Further research is required to elucidate the potential biomolecular interactions and therapeutic applications of this specific compound.

Chemical Reactivity within Biological Contexts

The chemical reactivity of this compound within a biological milieu is a critical determinant of its potential as a bioactive agent. The presence of a quinoline (B57606) core, halogen substituents, and a methanol (B129727) moiety suggests a complex interplay of metabolic transformations and molecular interactions. Understanding these processes is fundamental to elucidating its mechanism of action and biological profile.

Analysis of Nucleophilic Substitution Patterns in Biological Environments

The di-halogenated quinoline scaffold of this compound presents potential sites for nucleophilic substitution, a common reaction in biological systems involving nucleophiles such as thiols (e.g., glutathione (B108866), cysteine residues in proteins), amines, and phosphates. The reactivity of the chloro and bromo substituents on the quinoline ring is influenced by their position and the electronic nature of the ring system.

Generally, the chlorine atom at the C-3 position and the bromine atom at the C-6 position are subject to nucleophilic aromatic substitution (SNAr). The reactivity of such haloquinolines is often dependent on the reaction conditions and the nature of the attacking nucleophile. In many quinoline derivatives, the C-2 and C-4 positions are more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. However, the presence of substituents can alter this reactivity. For instance, studies on other chloroquinolines have shown that the chlorine atom can be displaced by various nucleophiles.

In the context of this compound, the electron-withdrawing nature of the quinoline nitrogen and the halogen atoms themselves would render the carbon atoms to which they are attached electrophilic and thus susceptible to attack by biological nucleophiles. It is plausible that soft nucleophiles, such as the thiol group of glutathione (GSH), could react with the compound. This conjugation is a crucial detoxification pathway for many xenobiotics.

Table 1: Potential Nucleophilic Substitution Reactions with Biological Nucleophiles

| Nucleophile | Potential Reaction Site(s) | Potential Product(s) | Biological Implication |

| Glutathione (GSH) | C-3 (Cl), C-6 (Br) | Glutathione conjugates | Detoxification, cellular efflux |

| Cysteine residues (in proteins) | C-3 (Cl), C-6 (Br) | Covalent protein adducts | Alteration of protein function, potential toxicity or therapeutic action |

| Amine groups (e.g., lysine (B10760008) residues) | C-3 (Cl), C-6 (Br) | Amino-substituted quinolines | Alteration of protein function |

Research on related halo-substituted quinolines indicates that the nature and position of the halogen influence the rate and regioselectivity of nucleophilic substitution. While specific experimental data on this compound is limited, the principles of SNAr reactions in similar heterocyclic systems provide a framework for predicting its behavior.

Exploration of Oxidation Pathways for the Methanol Moiety and its Implications

The methanol group at the C-4 position of the quinoline ring is a primary site for oxidative metabolism. In biological systems, primary alcohols are commonly oxidized by a variety of enzymes, most notably alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes. researchgate.net

The initial oxidation of the methanol group would likely yield the corresponding aldehyde, (6-Bromo-3-chloroquinolin-4-yl)carbaldehyde. This aldehyde is a reactive intermediate and can undergo further oxidation, catalyzed by aldehyde dehydrogenases (ALDHs), to form the carboxylic acid derivative, 6-Bromo-3-chloroquinoline-4-carboxylic acid.

Table 2: Potential Enzymatic Oxidation Pathways of the Methanol Moiety

| Enzyme Family | Substrate | Intermediate Product | Final Product | Implication |

| Alcohol Dehydrogenase (ADH) | This compound | (6-Bromo-3-chloroquinolin-4-yl)carbaldehyde | Not applicable | Formation of a reactive aldehyde |

| Cytochrome P450 (CYP) | This compound | (6-Bromo-3-chloroquinolin-4-yl)carbaldehyde | Not applicable | Bioactivation or detoxification |

| Aldehyde Dehydrogenase (ALDH) | (6-Bromo-3-chloroquinolin-4-yl)carbaldehyde | Not applicable | 6-Bromo-3-chloroquinoline-4-carboxylic acid | Formation of a more polar, readily excretable metabolite |

The metabolic fate of the methanol group has significant implications. The aldehyde intermediate is electrophilic and can potentially react with biological nucleophiles, leading to covalent adduct formation and potential toxicity. The final carboxylic acid metabolite is generally more water-soluble and is more readily excreted from the body. The specific CYP isozymes involved in the oxidation of quinoline derivatives can vary, with studies on quinoline itself implicating CYP2E1 and CYP2A6 in the formation of hydroxylated metabolites. acs.org The presence of halogen substituents can influence which CYP enzymes are involved and the rate of metabolism. nih.gov

Role of Halogen Substituents in Modulating Molecular Interactions

The bromine at C-6 and chlorine at C-3 are not merely passive substituents; they play a crucial role in modulating the physicochemical properties and, consequently, the molecular interactions of this compound with biological targets. Halogen atoms can influence a molecule's lipophilicity, electronic distribution, and ability to form specific non-covalent interactions, such as halogen bonds. acs.orgeurochlor.org

Lipophilicity and Membrane Permeability: The presence of two halogen atoms significantly increases the lipophilicity of the molecule compared to an unsubstituted quinoline methanol. This can enhance its ability to cross biological membranes and distribute into various tissues, which is a critical factor for reaching intracellular targets.

Electronic Effects: Both bromine and chlorine are electron-withdrawing groups, which can influence the pKa of the quinoline nitrogen and the reactivity of the entire ring system. This altered electronic profile can affect how the molecule interacts with the active sites of enzymes or receptors.

Halogen Bonding: Halogen atoms, particularly bromine and iodine, can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen and nitrogen found in the backbones and side chains of proteins. nih.govnih.gov These interactions are directional and can contribute significantly to the binding affinity and selectivity of a ligand for its target protein. acs.org The chlorine atom can also participate in such interactions, although generally weaker than bromine. The ability of this compound to form halogen bonds could be a key determinant of its biological activity.

Table 3: Influence of Halogen Substituents on Molecular Properties and Interactions

| Property/Interaction | Influence of Bromo (C-6) and Chloro (C-3) Substituents |

| Lipophilicity | Increased, potentially enhancing membrane permeability. |

| Electronic Profile | Electron-withdrawing, affecting ring reactivity and pKa. |

| Halogen Bonding | Potential for directional interactions with protein oxygen/nitrogen atoms, contributing to binding affinity and specificity. |

| Steric Effects | The size of the halogen atoms can influence the conformational preferences of the molecule and its fit within a binding pocket. |

Structure Activity Relationship Sar Theories and Computational Models for 6 Bromo 3 Chloroquinolin 4 Yl Methanol Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a important computational technique in modern drug design. nih.gov It aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinoline (B57606) derivatives, QSAR models serve as powerful predictive tools, enabling the in silico screening of virtual compounds and prioritizing the synthesis of candidates with the highest potential. nih.govresearchgate.net These models are built upon molecular descriptors that quantify various physicochemical properties of the molecules. nih.gov

The development of predictive QSAR models is a cornerstone for the rational design of new bioactive compounds, offering a way to reduce the time and costs associated with drug discovery. mdpi.com Techniques such as 2D-QSAR and 3D-QSAR are frequently employed. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) correlate the 3D structural features of molecules with their biological properties. nih.gov

These models are developed using a database of compounds with known activities. For instance, a study on quinoline derivatives with activity against Plasmodium falciparum developed robust 2D and 3D-QSAR models from a database of 349 compounds. mdpi.com The predictive power of these models is rigorously validated both internally and externally. researchgate.net A well-validated model can then be used to predict the activity of newly designed, unsynthesized analogues. nih.gov By analyzing the graphical output of these models, such as CoMFA contour maps, medicinal chemists can identify regions on the molecular structure where modifications are likely to enhance inhibitory activity, guiding the design of more potent derivatives. nih.gov

Table 1: Statistical Validation of Predictive QSAR Models for Quinoline Analogues

| Model Type | Internal Validation (q²) | Test Set Validation (r²_test_) | Predictive Capacity (MAE) | Reference |

|---|---|---|---|---|

| CoMFA | > 0.5 | 0.878 | 1.2803 | mdpi.comresearchgate.net |

| CoMSIA | > 0.5 | 0.876 | 0.7006 | mdpi.comresearchgate.net |

| 2D-QSAR | > 0.5 | 0.845 | 0.4849 | mdpi.comresearchgate.net |

MAE: Mean Absolute Error

A primary advantage of 3D-QSAR modeling is its ability to identify the specific structural characteristics of a ligand that are beneficial for enhancing its biological properties. nih.gov CoMFA and CoMSIA models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions positively or negatively influence activity.

For the quinoline scaffold, SAR studies have revealed several critical features:

Annulated Aromatic Ring: The fusion of the pyridone system with an aromatic ring is considered essential for many biological activities, including antibacterial effects. slideshare.net

Substituents at C-4 and C-7: The introduction of a flexible alkylamino side chain at the C-4 position and an alkoxy group at the C-7 position has been shown to enhance antiproliferative activity. nih.gov

Substituents at C-6: The nature of the substituent at this position can be pivotal. For example, a methoxy group at C-6 has been found to be preferable to a methyl group for antibacterial activity. nih.gov Fluorine substitution at this position is also associated with significantly enhanced antibacterial effects. slideshare.net

These insights allow researchers to focus synthetic efforts on modifying specific parts of the (6-Bromo-3-chloroquinolin-4-YL)methanol core to improve its interaction with biological targets.

The efficacy of a drug molecule is governed by its physicochemical properties, which are quantified by molecular descriptors in QSAR studies. nih.gov These descriptors fall into various categories, including constitutional, topological, quantum-chemical, and electronic parameters. nih.gov For quinoline analogues, specific descriptors have been identified as significant predictors of anticancer activity. nih.gov

Key physicochemical descriptors and their impact include:

Van der Waals Volume: This descriptor relates to the size and shape of the molecule. Bulky substituents can be either beneficial or detrimental depending on the topology of the target's binding pocket. SAR analyses suggest that large, bulky substituents at position C-7 can facilitate antiproliferative activity. nih.gov

Electron Density and Electronegativity: The electronic properties of the quinoline ring and its substituents are critical. The high electronegativity of halogen atoms like bromine and chlorine significantly alters the electron distribution across the scaffold. This influences the molecule's ability to form non-covalent interactions, such as halogen bonds or dipole-dipole interactions, with the target protein.

Positional and Substituent Effects on Quinoline Activity

The specific placement and nature of substituents on the quinoline ring are paramount in determining the molecule's biological activity and selectivity. SAR studies on various quinoline derivatives have provided a wealth of information on these effects.

Halogens are common substituents in medicinal chemistry due to their ability to modulate a compound's electronic and steric properties. In the context of this compound, the presence of bromine at C-6 and chlorine at C-3 defines its core structure.

Position C-6: This position is a well-established site for modification to enhance biological activity. Studies have shown that a fluorine substituent at C-6 outperforms chlorine and methyl groups in terms of potency in certain hybrid molecules. nih.gov Similarly, chlorine substitution at C-6 is known to result in active antibacterial compounds. slideshare.net The bromine at C-6 in the parent compound likely contributes significantly to its activity profile, possibly through favorable hydrophobic and electronic interactions.

Halogen Type: The type of halogen (F, Cl, Br) is also critical. While fluorine is often used to block metabolic pathways or act as a hydrogen bond acceptor, the larger and more polarizable bromine and chlorine atoms can participate in halogen bonding, an important non-covalent interaction with biological targets. The relative potency of halogenated quinolines often depends on the specific biological target and the nature of its binding site. nih.gov

Table 2: Summary of Halogen Substituent Effects on Quinoline Activity

| Position | Substituent Type | General Effect on Activity | Reference |

|---|---|---|---|

| C-6 | Fluorine (F) | Significantly enhanced antibacterial activity | slideshare.net |

| C-6 | Chlorine (Cl) | Associated with active compounds | slideshare.netnih.gov |

| C-6 | Methoxy (OCH₃) | Preferred over methyl for antibacterial activity | nih.gov |

The methanol (B129727) group (-CH₂OH) at the C-4 position introduces a small, flexible, and polar functional group that can significantly influence the molecule's properties. This group can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the oxygen atom).

The key roles of the C-4 methanol group are presumed to be:

Direct Target Interaction: The hydroxyl group can form critical hydrogen bonds with amino acid residues (e.g., serine, threonine, tyrosine, or backbone amides/carbonyls) in a protein's active site. These directional interactions can greatly enhance binding affinity and contribute to the compound's selectivity for a specific target.

Improved Solubility: The polarity of the methanol group can improve the aqueous solubility of the otherwise hydrophobic quinoline scaffold. This is a crucial property for drug development, as it can impact formulation, absorption, and distribution.

Conformational Flexibility: The single bond between the quinoline ring and the methanol carbon allows for rotational flexibility. This enables the hydroxyl group to orient itself optimally to form favorable interactions within the binding pocket, acting as a "molecular hook" to anchor the ligand.

By modifying or replacing this group, for example, by converting it to an ether, ester, or amine, researchers can probe the importance of its hydrogen-bonding capacity and steric bulk, further refining the SAR for this class of compounds.

Effects of Remote Substituents on the Quinoline Core's Interaction Profile

The presence of a halogen, such as bromine at the C6 position, significantly impacts the electronic distribution of the entire quinoline ring system through inductive and resonance effects. This alteration in electron density can affect the pKa of the quinoline nitrogen, influencing its ability to form hydrogen bonds or engage in ionic interactions with a biological target. Furthermore, the size and lipophilicity of the bromo group can contribute to van der Waals interactions and hydrophobic pocket binding.

Computational studies on various quinoline derivatives have demonstrated that modifications at the C6 and C7 positions can fine-tune biological activity. For instance, in some series of quinoline-based agents, a halogen at these positions enhances potency. The specific impact of the 6-bromo substituent in concert with the 3-chloro and 4-hydroxymethyl groups would require dedicated quantitative structure-activity relationship (QSAR) studies on a series of closely related analogues.

Table 1: General Effects of Substituents on the Quinoline Core

| Position | Type of Substituent | General Effect on Activity | Potential Interactions |

| C3 | Small, electron-withdrawing (e.g., Chloro) | Can influence the electronics of the neighboring C4 position and steric hindrance. | Dipole-dipole interactions, steric constraints. |

| C4 | Hydrogen bond donor/acceptor (e.g., Methanol) | Often crucial for direct interaction with the target protein. | Hydrogen bonding, polar interactions. |

| C6 | Halogen (e.g., Bromo) | Modulates electronic properties and lipophilicity of the entire ring system. | Halogen bonding, hydrophobic interactions. |

This table presents generalized trends observed in various quinoline series and may not be directly predictive for all target classes.

Pharmacophore Modeling and Ligand-Based Design Principles

In the absence of a known target structure, ligand-based design strategies are invaluable for the development of new analogues. Pharmacophore modeling, a cornerstone of this approach, involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For analogues of this compound, a hypothetical pharmacophore model can be constructed based on its structural features and by drawing parallels with other bioactive quinoline derivatives. The key pharmacophoric features would likely include:

A hydrogen bond donor/acceptor: The hydroxyl group of the methanol at the C4 position is a prime candidate for forming critical hydrogen bonds with a target.

Aromatic rings: The quinoline core itself provides a scaffold for π-π stacking or hydrophobic interactions.

Halogen bond donors: The bromine at C6 and chlorine at C3 can potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

Ligand-based drug design for this class of compounds would involve synthesizing and testing a library of analogues where each of these features is systematically modified. For example, the methanol group at C4 could be replaced with other hydrogen-bonding moieties like an amine or a carboxylic acid. Similarly, the bromo and chloro substituents could be moved to other positions or replaced with other halogens or bioisosteres to probe the impact on activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools that can be applied in this context. nih.gov These methods correlate the biological activity of a set of molecules with their 3D shape and electronic properties, providing detailed maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. Such models, once validated, can be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Table 2: Key Pharmacophoric Features of Substituted Quinolines

| Pharmacophoric Feature | Potential Contributing Moiety in this compound | Role in Ligand-Target Interaction |

| Hydrogen Bond Acceptor | Quinoline Nitrogen | Formation of hydrogen bonds. |

| Hydrogen Bond Donor/Acceptor | 4-Hydroxymethyl group | Crucial for specific polar interactions. |

| Aromatic/Hydrophobic Region | Quinoline ring system | π-π stacking, hydrophobic interactions. |

| Halogen Bond Donor | 6-Bromo, 3-Chloro | Directional interactions with electron-rich atoms. |

This table is a hypothetical model based on the structure of the parent compound and general principles of pharmacophore modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.